molecular formula C24H19ClN2O5 B3674782 5-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

5-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B3674782
M. Wt: 450.9 g/mol
InChI Key: OLJCSVZGYWKVQM-UHFFFAOYSA-N
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Description

5-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that combines a pyrimidine trione core with a substituted benzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multiple steps:

    Formation of the Benzylidene Intermediate: The initial step involves the synthesis of 3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde. This can be achieved through the reaction of 3-chloro-5-ethoxy-4-hydroxybenzaldehyde with naphthalen-1-ylmethanol in the presence of a suitable catalyst.

    Condensation Reaction: The benzylidene intermediate is then condensed with pyrimidine-2,4,6(1H,3H,5H)-trione under basic conditions to form the final product. Common bases used in this reaction include sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the benzylidene moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

5-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Possible applications in the development of organic semiconductors or photovoltaic materials.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 5-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde: A precursor in the synthesis of the target compound.

    Pyrimidine-2,4,6(1H,3H,5H)-trione: The core structure of the target compound.

Uniqueness

The uniqueness of 5-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione lies in its combination of a substituted benzylidene group with a pyrimidine trione core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

5-[[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O5/c1-2-31-20-12-14(10-18-22(28)26-24(30)27-23(18)29)11-19(25)21(20)32-13-16-8-5-7-15-6-3-4-9-17(15)16/h3-12H,2,13H2,1H3,(H2,26,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJCSVZGYWKVQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)NC2=O)Cl)OCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
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5-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 3
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5-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 4
Reactant of Route 4
5-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 5
Reactant of Route 5
5-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 6
Reactant of Route 6
5-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

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